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Compound of Interest

Compound Name: PF-03814735

Cat. No.: B612103 Get Quote

This technical support center provides troubleshooting guides and frequently asked questions

(FAQs) to assist researchers, scientists, and drug development professionals in interpreting

unexpected results during experiments with the Aurora kinase inhibitor, PF-03814735.

Frequently Asked Questions (FAQs)
Q1: What is PF-03814735 and what is its primary mechanism of action?

A1: PF-03814735 is a potent, orally bioavailable, and ATP-competitive small molecule inhibitor

of Aurora kinase A (also known as Aurora2) and Aurora kinase B (also known as Aurora1).[1][2]

[3] Its primary mechanism of action is to block the catalytic activity of these kinases, which are

crucial regulators of mitosis.[1][2] Inhibition of Aurora kinases leads to defects in chromosome

segregation and cytokinesis, ultimately resulting in cell cycle arrest and the formation of

polyploid, multinucleated cells.[1][2]

Q2: What are the expected cellular effects of PF-03814735 treatment?

A2: Treatment of sensitive cell lines with PF-03814735 is expected to induce:

Inhibition of Aurora Kinase Activity: A reduction in the autophosphorylation of Aurora A and

Aurora B.
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Decreased Histone H3 Phosphorylation: A significant decrease in the phosphorylation of

histone H3 at Serine 10 (pHH3), a direct substrate of Aurora B.[1][2][4]

Cell Cycle Arrest: An accumulation of cells in the G2/M phase of the cell cycle, followed by

the emergence of a polyploid (>4N DNA content) population.[1][4][5]

Cytokinesis Failure: The appearance of multinucleated cells due to the failure of cell division.

[1][2]

Inhibition of Cell Proliferation: A dose-dependent decrease in cell viability and proliferation.[1]

[3]

Q3: What are the known off-target effects of PF-03814735?

A3: While PF-03814735 is a potent inhibitor of Aurora kinases A and B, it has been shown to

inhibit other kinases at higher concentrations. Known off-targets include FLT3, JAK2, TrkB,

RET, and MST3.[6] It is important to consider these off-target effects when interpreting

phenotypes that are inconsistent with Aurora kinase inhibition alone.

Troubleshooting Guide for Unexpected Results
This guide addresses common unexpected outcomes in a question-and-answer format.

Problem 1: No significant decrease in cell viability or a higher than expected IC50 value is

observed.
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Possible Cause Troubleshooting/Validation Steps

Cell Line Insensitivity

The sensitivity of cell lines to PF-03814735 can

be influenced by their genetic background.

Notably, the status of the Myc gene family is a

stronger predictor of sensitivity than the

expression levels of Aurora kinases.[7][8] Cell

lines with MYC amplification tend to be more

sensitive.[7] Consider using a cell line with

known sensitivity as a positive control.

Drug Inactivity

Ensure the proper storage and handling of the

PF-03814735 compound to prevent

degradation. Prepare fresh dilutions for each

experiment.

Suboptimal Assay Conditions

The high intracellular concentration of ATP can

compete with ATP-competitive inhibitors like PF-

03814735, leading to a discrepancy between

biochemical and cell-based assay results.[9]

Optimize drug concentration and treatment

duration for your specific cell line.

Drug Efflux

Cancer cells can develop resistance by

overexpressing drug efflux pumps that actively

remove the inhibitor from the cell.

Problem 2: The expected G2/M arrest and/or polyploidy is not observed by flow cytometry.
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Possible Cause Troubleshooting/Validation Steps

Insufficient Drug Concentration or Treatment

Duration

Perform a dose-response and time-course

experiment to determine the optimal conditions

for inducing cell cycle effects in your cell line.

The appearance of polyploidy may require

longer incubation times (e.g., 48-72 hours).[1][4]

[5]

Cell Line-Specific Response

Some cell lines may undergo apoptosis before

significant polyploidy can be observed. Analyze

for markers of apoptosis (e.g., cleaved caspase-

3, Annexin V staining) at earlier time points.

Activation of Alternative Signaling Pathways

The p53 tumor suppressor pathway can be

activated in response to Aurora kinase inhibition,

leading to a more robust cell cycle arrest and

potentially preventing entry into a polyploid

state.[10][11] Check the p53 status of your cell

line and assess the activation of p53 and its

downstream targets (e.g., p21).

Experimental Artifacts

Ensure proper cell handling and fixation

techniques for flow cytometry to avoid cell

clumping or loss, which can skew cell cycle

profiles.

Problem 3: No decrease in phospho-histone H3 (Ser10) levels is observed by Western blot or

immunofluorescence.
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Possible Cause Troubleshooting/Validation Steps

Timing of Analysis

The decrease in pHH3 can be transient. Collect

cell lysates or fix cells at various time points

after treatment (e.g., 1, 4, 8, 24 hours) to

capture the window of maximal inhibition.

Antibody Issues

Verify the specificity and optimal dilution of the

anti-phospho-histone H3 (Ser10) antibody. Use

a positive control, such as cells arrested in

mitosis with a microtubule-destabilizing agent

(e.g., nocodazole), to confirm antibody

performance.

Compensatory Kinase Activity

While Aurora B is the primary kinase

responsible for mitotic H3S10 phosphorylation,

other kinases can phosphorylate this residue

under certain conditions.[12][13][14] However, in

the context of mitotic cells, a lack of pHH3

reduction upon PF-03814735 treatment strongly

suggests an issue with drug activity or the

experimental setup.

Low Mitotic Index

The pHH3 signal is most prominent in mitotic

cells. If the cell population is largely

asynchronous and has a low mitotic index, the

overall signal may be low, making it difficult to

detect a decrease. Consider synchronizing the

cells before treatment.

Data Presentation
Table 1: Kinase Inhibitory Profile of PF-03814735

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3480636/
https://link.springer.com/article/10.1093/embo-reports/kvf157
https://pmc.ncbi.nlm.nih.gov/articles/PMC133550/
https://www.benchchem.com/product/b612103?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612103?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Target IC50 (nM) Notes

Aurora Kinase A (Aurora2) 5 Primary Target[1][3]

Aurora Kinase B (Aurora1) 0.8 Primary Target[1][3]

FLT3 >90% inhibition at 100 nM Off-Target[6]

JAK2 >90% inhibition at 100 nM Off-Target[6]

TrkB >90% inhibition at 100 nM Off-Target[6]

RET >90% inhibition at 100 nM Off-Target[6]

MST3 >90% inhibition at 100 nM Off-Target[6]

Experimental Protocols
Protocol 1: Western Blot Analysis of Phospho-Histone H3 (Ser10)

Cell Lysis: After treatment with PF-03814735, wash cells with ice-cold PBS and lyse in RIPA

buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA

assay.

SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

After electrophoresis, transfer the proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody against

phospho-histone H3 (Ser10) (e.g., 1:1000 dilution) overnight at 4°C. Also, probe a separate

membrane or strip the original membrane and probe for total histone H3 as a loading control.

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an

appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room

temperature.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Cell Harvesting: Following PF-03814735 treatment, harvest both adherent and suspension

cells. Centrifuge the cell suspension and wash the pellet with PBS.

Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent

clumping. Fix for at least 30 minutes at 4°C.

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a

staining solution containing propidium iodide (PI) and RNase A.

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events

per sample.

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1,

S, G2/M, and polyploid (>4N) phases.

Visualizations
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Caption: Aurora Kinase Signaling Pathway and Inhibition by PF-03814735.
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Caption: Experimental Workflow for Characterizing PF-03814735 Effects.
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Caption: Logical Flow for Troubleshooting Unexpected Results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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